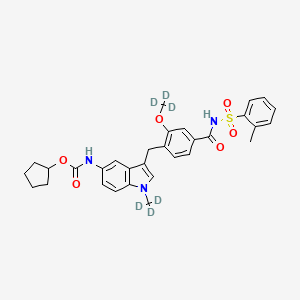
Zafirlukast-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zafirlukast-d6: is a deuterated form of Zafirlukast, a leukotriene receptor antagonist used primarily for the prophylaxis and chronic treatment of asthma. The deuterium substitution in this compound enhances its pharmacokinetic properties, making it a valuable compound in scientific research and pharmaceutical development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Solid Dispersion Technique: Zafirlukast-d6 can be synthesized using a solid dispersion technique to improve its aqueous solubility.
Compression Coating Technology: Another method involves the formulation of this compound into a chronotherapeutic drug delivery system using compression coating technology.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned techniques, ensuring high purity and consistent quality. The process includes rigorous quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Zafirlukast-d6 undergoes oxidative coupling reactions, particularly involving sp3 C-H bond activation.
Common Reagents and Conditions:
Oxidizing Agents: Sodium persulfate for oxidative coupling.
Major Products: The primary products formed from these reactions are modified indole derivatives, which retain the core structure of this compound while exhibiting enhanced pharmacological properties .
Applications De Recherche Scientifique
Chemistry: Zafirlukast-d6 is used as a tracer in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion. The deuterium substitution helps in tracking the compound more accurately .
Biology: In biological research, this compound is used to study the role of leukotriene receptors in various physiological and pathological processes. It helps in elucidating the mechanisms of leukotriene-mediated inflammation and immune responses .
Medicine: this compound is investigated for its potential therapeutic applications beyond asthma, including its anti-inflammatory and anti-bacterial effects. It has shown promise in reducing the growth of Mycobacterium abscessus, a pathogen responsible for pulmonary infections .
Industry: In the pharmaceutical industry, this compound is used in the development of new drug formulations and delivery systems. Its enhanced stability and bioavailability make it a valuable component in advanced therapeutic products .
Mécanisme D'action
Zafirlukast-d6 exerts its effects by selectively and competitively antagonizing leukotriene D4 and E4 receptors (LTD4 and LTE4). These receptors are involved in the pathophysiology of asthma, including airway constriction, mucus production, and inflammation. By blocking these receptors, this compound reduces bronchoconstriction and inflammation, improving respiratory function .
Comparaison Avec Des Composés Similaires
Uniqueness of this compound:
Propriétés
Formule moléculaire |
C31H33N3O6S |
|---|---|
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
cyclopentyl N-[3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuteriomethoxy)phenyl]methyl]-1-(trideuteriomethyl)indol-5-yl]carbamate |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i2D3,3D3 |
Clé InChI |
YEEZWCHGZNKEEK-XERRXZQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5C)OC([2H])([2H])[2H] |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



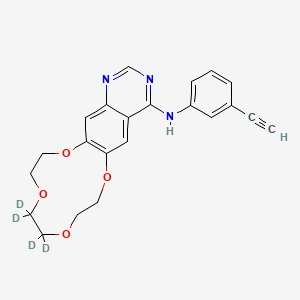
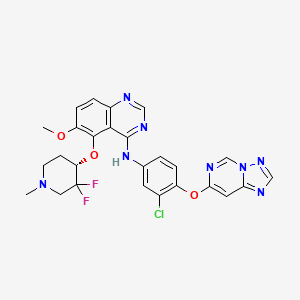
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
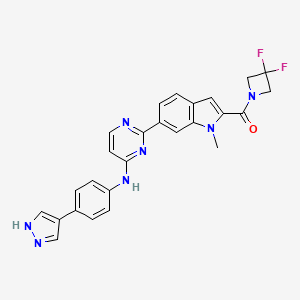
![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)



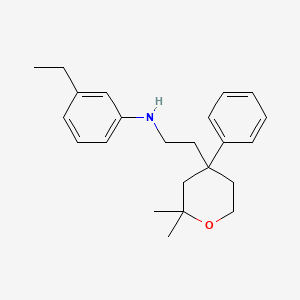
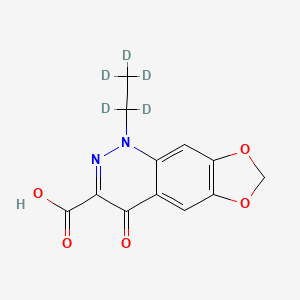
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)
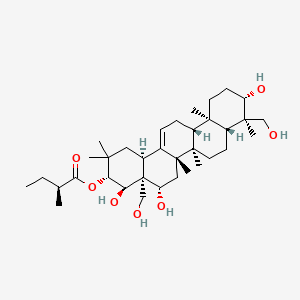
![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
